Cas no 2227849-44-5 (rac-(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropylmethanamine)

rac-(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropylmethanamine structure
2227849-44-5 structure
商品名:rac-(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropylmethanamine
CAS番号:2227849-44-5
MF:C15H23N
メガワット:217.34982419014
CID:6276610
PubChem ID:165695863

rac-(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

    • rac-(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropylmethanamine
    • EN300-1998804
    • rac-[(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropyl]methanamine
    • 2227849-44-5
    • インチ: 1S/C15H23N/c1-9-6-11(3)12(7-10(9)2)14-13(8-16)15(14,4)5/h6-7,13-14H,8,16H2,1-5H3/t13-,14-/m1/s1
    • InChIKey: CFAWTXNBCDMABV-ZIAGYGMSSA-N
    • ほほえんだ: NC[C@@H]1[C@@H](C2C=C(C)C(C)=CC=2C)C1(C)C

計算された属性

  • せいみつぶんしりょう: 217.183049738g/mol
  • どういたいしつりょう: 217.183049738g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 258
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 26Ų

rac-(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1998804-0.5g
rac-[(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropyl]methanamine
2227849-44-5
0.5g
$1289.0 2023-09-16
Enamine
EN300-1998804-0.25g
rac-[(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropyl]methanamine
2227849-44-5
0.25g
$1235.0 2023-09-16
Enamine
EN300-1998804-10.0g
rac-[(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropyl]methanamine
2227849-44-5
10g
$5774.0 2023-06-01
Enamine
EN300-1998804-0.1g
rac-[(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropyl]methanamine
2227849-44-5
0.1g
$1183.0 2023-09-16
Enamine
EN300-1998804-1.0g
rac-[(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropyl]methanamine
2227849-44-5
1g
$1343.0 2023-06-01
Enamine
EN300-1998804-2.5g
rac-[(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropyl]methanamine
2227849-44-5
2.5g
$2631.0 2023-09-16
Enamine
EN300-1998804-0.05g
rac-[(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropyl]methanamine
2227849-44-5
0.05g
$1129.0 2023-09-16
Enamine
EN300-1998804-1g
rac-[(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropyl]methanamine
2227849-44-5
1g
$1343.0 2023-09-16
Enamine
EN300-1998804-10g
rac-[(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropyl]methanamine
2227849-44-5
10g
$5774.0 2023-09-16
Enamine
EN300-1998804-5g
rac-[(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropyl]methanamine
2227849-44-5
5g
$3894.0 2023-09-16

rac-(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropylmethanamine 関連文献

rac-(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropylmethanamineに関する追加情報

Comprehensive Guide to rac-(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropylmethanamine (CAS No. 2227849-44-5)

rac-(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropylmethanamine (CAS No. 2227849-44-5) is a specialized cyclopropylmethanamine derivative with significant potential in pharmaceutical and chemical research. This compound features a unique cyclopropane ring structure substituted with 2,4,5-trimethylphenyl and dimethyl groups, making it a valuable candidate for drug discovery and material science applications. Researchers are increasingly interested in this molecule due to its stereochemical complexity and potential biological activity.

The compound's chiral centers at the 1R and 3R positions contribute to its stereoselective properties, which are crucial for interactions with biological targets. Recent studies highlight the growing importance of chiral amines in medicinal chemistry, particularly in the development of central nervous system (CNS) targeting compounds. The rac-(1R,3R) configuration of this molecule suggests possible applications in neurological research, though further studies are needed to confirm its pharmacological profile.

From a synthetic chemistry perspective, rac-(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropylmethanamine presents interesting challenges and opportunities. The cyclopropane ring is known for its ring strain, which can influence both the compound's reactivity and stability. Chemists are particularly interested in how the steric effects of the trimethylphenyl group affect the molecule's conformation and potential interactions. These characteristics make it a fascinating subject for structure-activity relationship (SAR) studies.

The pharmaceutical industry has shown growing interest in cyclopropyl-containing compounds like rac-(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropylmethanamine due to their potential as bioisosteres for various functional groups. The compound's lipophilic nature, imparted by its methyl substituents, may influence its blood-brain barrier permeability, a critical factor in CNS drug development. Current research trends suggest that molecules with similar frameworks are being investigated for their potential in treating neurological disorders.

In material science, the rigid cyclopropane structure of rac-(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropylmethanamine offers interesting possibilities for the design of advanced organic materials. The compound's potential to serve as a building block for more complex architectures is being explored, particularly in the development of chiral stationary phases for chromatography or molecular recognition systems. The steric bulk provided by its substituents may contribute to unique packing arrangements in crystalline forms.

Analytical characterization of rac-(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropylmethanamine typically involves advanced techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry. The compound's stereochemical purity is particularly important for research applications, driving demand for reliable analytical methods. Recent advances in chiral separation technologies have made it easier to study such complex molecules, contributing to their growing popularity in research settings.

The synthesis of rac-(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropylmethanamine often involves cyclopropanation reactions followed by amine functionalization. Modern synthetic approaches emphasize atom economy and stereoselectivity, reflecting the pharmaceutical industry's focus on green chemistry principles. Researchers are particularly interested in developing catalytic asymmetric methods to access enantiomerically pure forms of this compound, which could significantly enhance its research value.

From a commercial perspective, rac-(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropylmethanamine is primarily available as a research chemical for laboratory use. The compound's market availability reflects the growing demand for structurally complex chiral building blocks in drug discovery programs. Suppliers typically offer this material with comprehensive analytical data to support research applications, including certificates of analysis detailing purity and stereochemical composition.

Safety considerations for handling rac-(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropylmethanamine follow standard laboratory protocols for amine-containing compounds. While not classified as highly hazardous, proper personal protective equipment and ventilation are recommended when working with this material. The compound's physicochemical properties, including solubility and stability, are important factors in determining appropriate handling and storage conditions.

Future research directions for rac-(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropylmethanamine may explore its potential as a pharmacophore in medicinal chemistry or as a chiral auxiliary in asymmetric synthesis. The compound's unique structural features continue to attract attention from both academic and industrial researchers, particularly in fields investigating neuroactive compounds and chiral catalysts. As synthetic methodologies advance, we can expect to see more applications emerging for this interesting molecule.

For researchers seeking alternatives or related compounds, structural analogs of rac-(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropylmethanamine with modified aromatic substitution patterns or different cyclopropane substituents may offer complementary properties. The field of cyclopropylamine chemistry continues to grow, with new derivatives being developed to address specific research needs in both life sciences and materials applications.

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